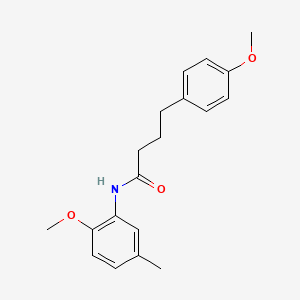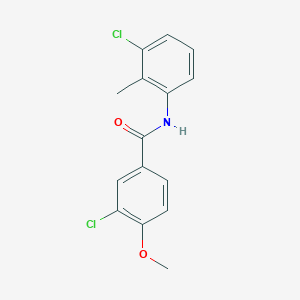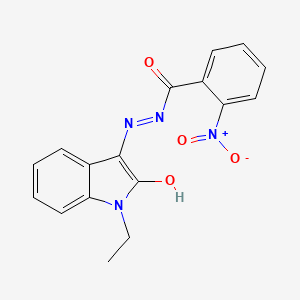
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as MMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPB belongs to the class of compounds known as phenylacetylamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been found to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of COX-2, and modulate the activity of ion channels and receptors involved in pain signaling. Additionally, N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been found to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide. One area of interest is in the development of more potent and selective analogs of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide for the treatment of specific diseases. Another area of interest is in the development of formulations that improve the solubility and bioavailability of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide and its potential interactions with other drugs and compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide involves the reaction of 2-methoxy-5-methylphenylacetic acid with 4-methoxybenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then coupled with 4-methoxybenzoyl chloride to give the final product, N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of inflammatory diseases. N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research is in the treatment of pain. N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been shown to have analgesic effects in animal models of acute and chronic pain. This makes it a potential candidate for the treatment of conditions such as neuropathic pain, cancer pain, and postoperative pain.
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has also been found to have antitumor effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-7-12-18(23-3)17(13-14)20-19(21)6-4-5-15-8-10-16(22-2)11-9-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCZROTSHFDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)


![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)



![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)